molecular formula C14H13N3O2S B2661906 1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1171376-75-2

1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2661906
CAS RN: 1171376-75-2
M. Wt: 287.34
InChI Key: BNLCNTHZAFANDT-UHFFFAOYSA-N
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Description

1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has shown potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Synthesis and Chemical Properties

Efficient Synthesis Methods

A study by Yan, Lei, and Hu (2014) introduced a simple and efficient methodology for synthesizing urea and thiourea derivatives, including compounds related to "1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea." This method combines 2-indolinone, aromatic aldehyde, and urea or thiourea in the presence of p-TsOH in EtOH, yielding the title compounds in good yields without the need for chromatography (Yan, Lei, & Hu, 2014).

Biological Activities and Applications

Antioxidant Properties

A study explored the antioxidant properties of novel asymmetric bis-isatin derivatives containing urea/thiourea moiety. The research indicated that these compounds, particularly those with a thiourea moiety, exhibited moderate antioxidant activity. This suggests potential applications in combating oxidative stress-related diseases (Yakan et al., 2021).

Antiepileptic Properties

Prakash and Raja (2011) designed and synthesized new derivatives of "1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea" to explore their antiepileptic properties. Preliminary screenings revealed that certain compounds exhibited significant activity in models of epilepsy, suggesting a potential avenue for the development of new antiepileptic drugs (Prakash & Raja, 2011).

Antimicrobial Activity

Basavarajaiah and Mruthyunjayaswamy (2010) synthesized and evaluated the antimicrobial activities of derivatives, including "1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea." Their study found that certain compounds displayed antimicrobial properties, highlighting the potential of these derivatives in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).

properties

IUPAC Name

1-(2-oxo-1,3-dihydroindol-5-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-13-7-9-6-10(3-4-12(9)17-13)16-14(19)15-8-11-2-1-5-20-11/h1-6H,7-8H2,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLCNTHZAFANDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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